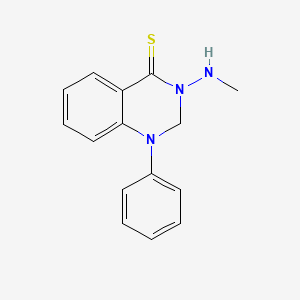
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with a thione group at the 4-position and a methylamino group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and carbon disulfide, followed by cyclization to form the desired quinazoline thione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar core structure but lacking the thione and methylamino groups.
4(3H)-Quinazolinone: A related compound with a carbonyl group instead of a thione group.
2-Phenylquinazoline: A compound with a phenyl group at the 2-position instead of the 1-position.
Uniqueness
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the thione and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical modifications and applications that are not possible with simpler quinazoline derivatives.
属性
CAS 编号 |
90070-73-8 |
|---|---|
分子式 |
C15H15N3S |
分子量 |
269.4 g/mol |
IUPAC 名称 |
3-(methylamino)-1-phenyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C15H15N3S/c1-16-18-11-17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(18)19/h2-10,16H,11H2,1H3 |
InChI 键 |
BNNBXYNGULNBLM-UHFFFAOYSA-N |
规范 SMILES |
CNN1CN(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















